Methyl 2-((2-oxo-2-phenylethyl)thio)acetate
Description
Methyl 2-((2-oxo-2-phenylethyl)thio)acetate is a sulfur-containing ester derivative characterized by a thioether linkage between a methyl acetate group and a 2-oxo-2-phenylethyl moiety. Its structure combines a reactive ketone group with a thioether bridge, enabling diverse chemical transformations, including nucleophilic substitutions and condensations .
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 2-phenacylsulfanylacetate |
InChI |
InChI=1S/C11H12O3S/c1-14-11(13)8-15-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CFJPKOZGFFGNNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate can be synthesized through several methods. One common approach involves the condensation of 2-oxo-2-phenylethyl bromide with methyl thioacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of Methyl 2-((2-oxo-2-phenylethyl)thio)acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active thiol compounds, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-((2-oxo-2-phenylethyl)thio)acetate with analogous compounds based on synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in Fluthiacet-methyl) improve pesticidal activity by increasing electrophilicity, while methoxy groups (e.g., ) enhance solubility and metabolic stability .
- Ester Choice : Methyl esters (e.g., ) typically exhibit higher volatility, whereas ethyl esters (e.g., ) may offer improved hydrolytic stability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
